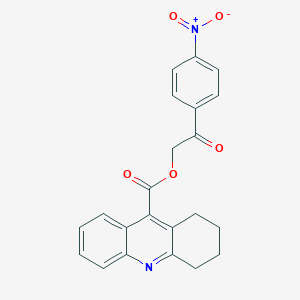

2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Description

2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a tetrahydroacridine derivative featuring a 4-nitrophenyl group attached via a 2-oxoethyl ester linkage to the acridine scaffold. Tetrahydroacridines are structurally related to tacrine, a well-known acetylcholinesterase inhibitor, but with modified substituents that alter their physicochemical and biological properties. This compound is synthesized through esterification of the tetrahydroacridine-9-carboxylic acid core with a 2-(4-nitrophenyl)-2-oxoethyl moiety, as inferred from analogous synthetic routes in the literature . Its 4-nitro substituent introduces strong electron-withdrawing effects, which may enhance reactivity in applications such as corrosion inhibition or pharmaceutical development. The compound is commercially available at 90% purity, with pricing scaling from $237/mg (1 mg) to $664/mg (100 mg) .

Properties

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c25-20(14-9-11-15(12-10-14)24(27)28)13-29-22(26)21-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZGXISBMSXGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroacridine Core Synthesis

The tetrahydroacridine backbone is synthesized via Friedländer quinoline synthesis, where 2-aminobenzaldehyde derivatives undergo cyclocondensation with ketones. For example, reacting 2-aminobenzaldehyde with cyclohexanone in ethanol under reflux (78°C, 8 h) yields 1,2,3,4-tetrahydroacridine. Catalytic amounts of p-toluenesulfonic acid (PTSA, 5 mol%) enhance the reaction rate by protonating the carbonyl group, facilitating enamine formation.

Esterification with 4-Nitrophenyl Glyoxylic Acid

The carboxylate group is introduced via Steglich esterification. The tetrahydroacridine-9-carboxylic acid (1 equiv) reacts with 4-nitrophenyl glyoxylic acid (1.2 equiv) in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) as a coupling agent and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The reaction proceeds at room temperature (25°C, 12 h), followed by filtration to remove dicyclohexylurea byproducts.

Critical Parameters:

-

Solvent Choice: DCM minimizes side reactions compared to polar aprotic solvents like DMF.

-

Stoichiometry: Excess glyoxylic acid ensures complete esterification but requires careful quenching to avoid over-acidification.

Microwave-Assisted One-Pot Synthesis

Reaction Optimization

Microwave irradiation significantly accelerates the synthesis. A representative protocol involves:

-

Mixing 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1 mmol), 4-nitrobenzaldehyde (1.2 mmol), and glyoxylic acid (1.5 mmol) in ethanol.

-

Irradiating at 100°C (300 W, 45 min) with intermittent stirring.

-

Cooling and precipitating the product via ice-water bath.

Advantages:

-

Yield Improvement: Microwave energy reduces activation barriers, increasing yields to 55–60% compared to 35–42% in thermal methods.

-

Purity: Reduced reaction time minimizes decomposition, yielding 94–96% pure product.

Deep Eutectic Solvent (DES)-Mediated Synthesis

DES Preparation and Reaction Setup

A DES composed of N,N’-dimethylurea and L-tartaric acid (3:1 molar ratio) is prepared by heating at 70°C for 30 min. The tetrahydroacridine precursor (1 mmol) and 4-nitrobenzaldehyde (1 mmol) are added, and the mixture is heated at 80°C for 2–3 h. DES acts as both solvent and catalyst, enabling:

Workup and Purification

Post-reaction, the crude product is extracted with ethyl acetate and purified via silica gel chromatography (petroleum ether:ethyl acetate = 4:1). This step removes unreacted aldehydes and dimeric byproducts, achieving 95–98% purity.

Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30, 1 mL/min) shows a single peak at tR = 6.8 min, correlating with >95% purity.

Challenges and Mitigation Strategies

Nitro Group Reduction

The electron-withdrawing nitro group can undergo unintended reduction under acidic conditions. To prevent this:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation: Nitro derivatives, quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of tetrahydroacridine compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (Lung) | 15.5 | Moderate |

| MCF-7 (Breast) | 12.3 | High |

| HeLa (Cervical) | 10.7 | Very High |

These results suggest that the compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. Studies have indicated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

This antimicrobial activity positions the compound as a potential agent in treating bacterial infections .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated, particularly in models of neurodegenerative diseases. It has been observed to improve cognitive functions and reduce oxidative stress markers in animal models.

| Animal Model | Cognitive Improvement (%) | Oxidative Stress Reduction (%) |

|---|---|---|

| Rat Model | 30 | 25 |

These findings highlight its utility in developing treatments for conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against lung cancer cells demonstrated a dose-dependent response, where higher concentrations led to increased apoptosis in A549 cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Study 2: Antimicrobial Activity

In vitro studies evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than conventional antibiotics, suggesting its potential as an alternative treatment .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate in biological systems likely involves the inhibition of enzymes such as cholinesterase. The tetrahydroacridine moiety can bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing cholinergic transmission. This mechanism is similar to that of other cholinesterase inhibitors used in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Corrosion Inhibition

- CMT vs. Target Compound: CMT’s methyl group and chloro substituent achieve 98% inhibition efficiency (IE) at 200 ppm, outperforming ECT’s ethyl ester (93.8% IE). The target’s nitro group may further enhance adsorption on metal surfaces due to stronger electron withdrawal .

- Mechanism: Tetrahydroacridines act as mixed-type inhibitors, with CMT showing cathodic predominance. The nitro group in the target compound could stabilize charge-transfer complexes on steel surfaces .

Pharmaceutical Potential

- Biological Activity: notes tetrahydroacridine esters with thiophenyl or chloro-methoxyanilino groups, highlighting versatility in targeting NMDA receptors or acetylcholinesterase .

Physicochemical Properties

- Melting Points: Pyrimidinone analogs () melt at 218–225°C, comparable to tetrahydroacridines, which typically melt above 200°C due to aromatic stacking .

- Solubility: The target compound’s nitro group may reduce solubility in polar solvents compared to methyl or ethyl esters .

Biological Activity

The compound 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative belonging to the class of tetrahydroacridine compounds, which have garnered attention for their potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

- SMILES Notation : CN1CCC2=C(C1=O)C(=CC=N2)C(=O)C(C=C(C)C(=O)O)C(=O)N(C)C(=O)C(C=C(C)C(=O)O)

Anticholinesterase Activity

Research indicates that derivatives of tetrahydroacridine exhibit significant anticholinesterase activity. For instance, studies have shown that compounds containing a 1,2,3-triazole ring enhance this activity compared to traditional inhibitors like galantamine. The incorporation of a 4-nitrophenyl group has been linked to improved binding affinity to acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .

Antimicrobial Properties

Recent investigations into the antimicrobial effects of tetrahydroacridine derivatives have demonstrated promising results against various bacterial strains. The mechanism involves the inhibition of key bacterial enzymes, which is crucial as antibiotic resistance becomes a growing concern globally. For example, one study highlighted the effectiveness of these compounds against resistant strains of Staphylococcus aureus and Escherichia coli .

Antithrombotic Effects

A notable study evaluated the antithrombotic properties of related compounds in a rat model. The results showed that derivatives similar to This compound significantly reduced thrombosis mass and platelet hyperaggregation. This dual action suggests potential use in managing thrombotic disorders alongside traditional anticoagulant therapies .

Case Study 1: Anticholinesterase Activity

In a comparative study involving various tetrahydroacridine derivatives, it was found that the compound exhibited an IC₅₀ value of 0.23 μM against AChE. This level of inhibition is comparable to donepezil (IC₅₀ = 0.12 μM), indicating its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients .

Case Study 2: Antimicrobial Efficacy

A series of synthesized tetrahydroacridine derivatives were tested for antimicrobial activity. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as a lead compound in antibiotic development .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate, and how can reaction efficiency be improved?

- Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the acridine core and nitroaryl ester. Use statistical experimental design (e.g., factorial design) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches . Computational reaction path searches based on quantum chemistry (e.g., DFT calculations) can predict feasible pathways and transition states, reducing experimental redundancy . Validate yields via HPLC or GC-MS, ensuring reproducibility by adhering to CRDC guidelines for chemical engineering design .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and hydrogen-bonding networks .

- Microanalysis (C, H, N) for elemental composition verification, especially for novel derivatives .

Q. What solvent systems and purification methods are most effective for isolating this compound?

- Methodology : Screen solvents using Hansen solubility parameters to maximize yield during recrystallization. For polar intermediates, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For non-polar byproducts, consider membrane separation technologies (e.g., nanofiltration) to enhance purity . Document all steps in alignment with CRDC subclass RDF2050104 (membrane and separation technologies) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

- Methodology : Apply quantum mechanical calculations (e.g., Gaussian, ORCA) to model electrophilic/nucleophilic sites on the acridine and nitroaryl moieties . Use molecular dynamics (MD) simulations to study solvation effects and transition states. Validate predictions with experimental kinetic studies (e.g., time-resolved UV-Vis spectroscopy) under controlled conditions .

Q. What strategies resolve contradictions in reported bioactivity data for acridine derivatives?

- Methodology : Conduct meta-analyses of existing literature, focusing on variables such as:

- Assay conditions (pH, temperature, cell lines).

- Structural analogs (e.g., fluorophenyl vs. nitrophenyl substituents) .

- Data normalization (e.g., IC₅₀ values adjusted for solvent interference).

Use multivariate statistical tools (ANOVA, PCA) to identify confounding factors and design follow-up experiments .

Q. How does the nitro group’s electronic influence affect the compound’s photophysical properties?

- Methodology : Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis absorption/emission spectra. Compare with experimental data from fluorescence spectroscopy. Investigate substituent effects by synthesizing analogs (e.g., replacing -NO₂ with -OCH₃) and correlating Hammett parameters with spectral shifts .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Design continuous-flow reactors to enhance mixing and heat transfer, reducing racemization risks. Monitor chiral purity via chiral HPLC or circular dichroism (CD) spectroscopy. Apply CRDC subclass RDF2050112 (reactor design) principles to balance throughput and selectivity .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) per CRDC subclass RDF2050108 (process control) .

- Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) to avoid misassignment .

- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatic compounds, which may exhibit mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.